4-Chlorophenyl 2,4-dinitrophenyl sulfide
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Overview
Description
4-Chlorophenyl 2,4-dinitrophenyl sulfide is an organic compound with the molecular formula C12H7ClN2O4S and a molecular weight of 310.718 g/mol . This compound is characterized by the presence of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 2,4-dinitrophenyl sulfide typically involves the reaction of 4-chlorothiophenol with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions . The general reaction scheme is as follows:
4-Chlorothiophenol+2,4-Dinitrochlorobenzene→4-Chlorophenyl 2,4-dinitrophenyl sulfide+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 2,4-dinitrophenyl sulfide can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfide linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in acetic acid.
Major Products Formed
Reduction: 4-Chlorophenyl 2,4-diaminophenyl sulfide.
Oxidation: 4-Chlorophenyl 2,4-dinitrophenyl sulfoxide or sulfone.
Scientific Research Applications
4-Chlorophenyl 2,4-dinitrophenyl sulfide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 2,4-dinitrophenyl sulfide involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing nitro groups and the electron-donating sulfide linkage. This makes it a versatile compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfide
- 2,4-Dinitrophenyl sulfide
- 4-Isopropylphenyl 4-nitrophenyl sulfide
Uniqueness
4-Chlorophenyl 2,4-dinitrophenyl sulfide is unique due to the combination of a chlorophenyl group and a dinitrophenyl group connected by a sulfide linkage. This structural arrangement imparts distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
20114-14-1 |
---|---|
Molecular Formula |
C12H7ClN2O4S |
Molecular Weight |
310.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H7ClN2O4S/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H |
InChI Key |
JJOKSIVIQACHPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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